molecular formula C21H20ClN3O3 B11599039 (5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione

(5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11599039
M. Wt: 397.9 g/mol
InChI Key: IRJUICFSZUGOCX-UYRXBGFRSA-N
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Description

(5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorobenzyl group, a morpholinyl group, and a benzylidene group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and the imidazolidine intermediate.

    Formation of the Benzylidene Group: The benzylidene group can be formed by the condensation of the imidazolidine intermediate with a benzaldehyde derivative in the presence of a base.

    Introduction of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction using a morpholine derivative and the benzylidene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and morpholinyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the imidazolidine ring and the benzylidene group, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the benzylidene and morpholinyl groups.

    Reduction: Reduced derivatives of the imidazolidine ring and benzylidene group.

    Substitution: Substituted derivatives of the chlorobenzyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.

    Material Science: It can be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific molecular targets.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It has potential therapeutic applications due to its biological activity.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of polymers with specific properties.

    Chemical Manufacturing: It can be used as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione: The compound itself.

    (5Z)-3-(2-chlorobenzyl)-5-[4-(piperidin-4-yl)benzylidene]imidazolidine-2,4-dione: A similar compound with a piperidinyl group instead of a morpholinyl group.

    (5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-4-yl)benzylidene]imidazolidine-2,4-dione: A similar compound with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H20ClN3O3/c22-18-4-2-1-3-16(18)14-25-20(26)19(23-21(25)27)13-15-5-7-17(8-6-15)24-9-11-28-12-10-24/h1-8,13H,9-12,14H2,(H,23,27)/b19-13-

InChI Key

IRJUICFSZUGOCX-UYRXBGFRSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl

Origin of Product

United States

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